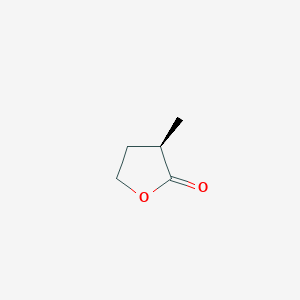
2(3H)-Furanone, dihydro-3-methyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-methyl-, ®-, also known as ®-3-methyltetrahydrofuran-2-one, is a chiral lactone with a molecular formula of C5H8O2. This compound is notable for its pleasant aroma and is often found in various natural products. It is used in the flavor and fragrance industry due to its sweet, fruity scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, ®- can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Another synthetic route involves the use of microbial fermentation. Certain microorganisms can selectively reduce 3-methyl-2(5H)-furanone to produce the ®-enantiomer. This biocatalytic process is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methyl-, ®- often involves the use of large-scale fermentation processes. These processes utilize genetically engineered microorganisms that have been optimized for high yield and selectivity. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2(5H)-furanone.
Reduction: It can be reduced to form 3-methyltetrahydrofuran.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: 3-methyl-2(5H)-furanone
Reduction: 3-methyltetrahydrofuran
Substitution: Various substituted lactones depending on the nucleophile used
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, ®- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing microbial behavior and metabolism. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2(3H)-Furanone, dihydro-3-methyl-, ®- can be compared with other similar compounds such as:
2(3H)-Furanone, dihydro-3-methyl-, (S)-: The (S)-enantiomer has different olfactory properties and biological activities compared to the ®-enantiomer.
3-methyl-2(5H)-furanone: This compound is an oxidized form of 2(3H)-Furanone, dihydro-3-methyl-, ®- and has distinct chemical properties.
3-methyltetrahydrofuran: The fully reduced form of the compound, which has different reactivity and applications.
The uniqueness of 2(3H)-Furanone, dihydro-3-methyl-, ®- lies in its chiral nature and its specific interactions in biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
55254-35-8 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(3R)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
QGLBZNZGBLRJGS-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CCOC1=O |
SMILES canónico |
CC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


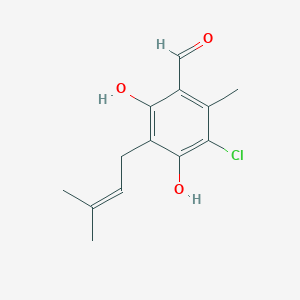
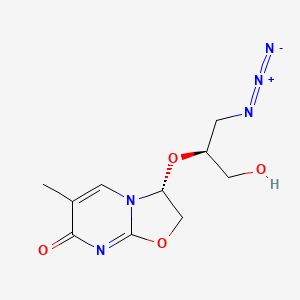


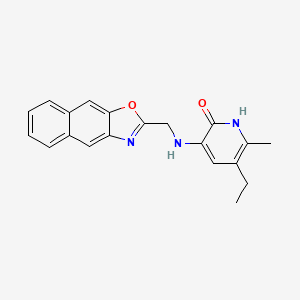
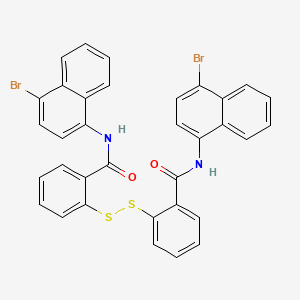
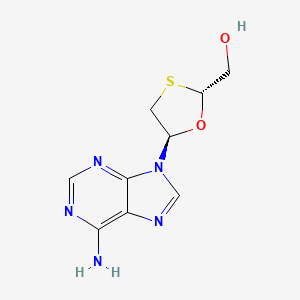




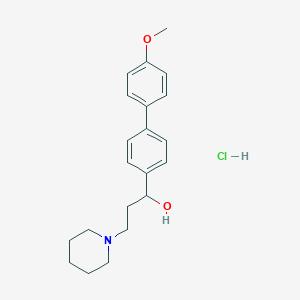
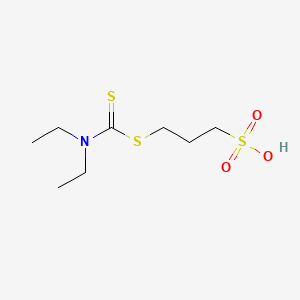
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
